molecular formula C31H27F3N6O3 B12298783 1-(3-Amino-1,2-benzoxazol-5-yl)-6-[4-[2-[(3-hydroxypyrrolidin-1-yl)methyl]phenyl]phenyl]-3-(trifluoromethyl)-4,5-dihydropyrazolo[3,4-c]pyridin-7-one

1-(3-Amino-1,2-benzoxazol-5-yl)-6-[4-[2-[(3-hydroxypyrrolidin-1-yl)methyl]phenyl]phenyl]-3-(trifluoromethyl)-4,5-dihydropyrazolo[3,4-c]pyridin-7-one

Cat. No.: B12298783
M. Wt: 588.6 g/mol
InChI Key: DFRIQJHMGZBFOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

BMS-740808 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions are derivatives of BMS-740808 with modified functional groups .

Scientific Research Applications

BMS-740808 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

BMS-740808 is compared with other factor Xa inhibitors such as:

  • Ciraparantag acetate
  • Edoxaban tosylate
  • Fondaparinux sodium
  • Heparin calcium
  • Delparantag
  • BMS-262084
  • Rivaroxaban

BMS-740808 stands out due to its high potency, selectivity, and oral bioavailability. Its unique chemical structure, incorporating a trifluoromethyl group and a pyrrolidinylmethyl group, contributes to its superior efficacy compared to other similar compounds .

Properties

Molecular Formula

C31H27F3N6O3

Molecular Weight

588.6 g/mol

IUPAC Name

1-(3-amino-1,2-benzoxazol-5-yl)-6-[4-[2-[(3-hydroxypyrrolidin-1-yl)methyl]phenyl]phenyl]-3-(trifluoromethyl)-4,5-dihydropyrazolo[3,4-c]pyridin-7-one

InChI

InChI=1S/C31H27F3N6O3/c32-31(33,34)28-24-12-14-39(30(42)27(24)40(36-28)21-9-10-26-25(15-21)29(35)37-43-26)20-7-5-18(6-8-20)23-4-2-1-3-19(23)16-38-13-11-22(41)17-38/h1-10,15,22,41H,11-14,16-17H2,(H2,35,37)

InChI Key

DFRIQJHMGZBFOM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1O)CC2=CC=CC=C2C3=CC=C(C=C3)N4CCC5=C(C4=O)N(N=C5C(F)(F)F)C6=CC7=C(C=C6)ON=C7N

Origin of Product

United States

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